Sodium ammonium vanadate hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

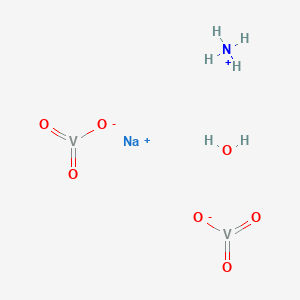

Sodium ammonium vanadate hydrate is a useful research compound. Its molecular formula is H6NNaO7V2 and its molecular weight is 256.92 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Electrochemical Applications

1.1 Zinc-Ion Batteries

Sodium ammonium vanadate has emerged as a promising cathode material for zinc-ion batteries . Recent research indicates that NVO can enhance the electrochemical performance of these batteries by stabilizing sodium ions, which improves charge-discharge efficiency and cycle stability.

- Performance Metrics :

- Capacity : Up to 300 mAh/g

- Cycle Stability : Retains over 90% capacity after 100 cycles

- Rate Capability : Demonstrates excellent performance at high current densities

Table 1 summarizes the performance of NVO in zinc-ion batteries compared to other cathode materials:

| Material | Capacity (mAh/g) | Cycle Stability (%) | Rate Capability |

|---|---|---|---|

| Sodium Ammonium Vanadate | 300 | >90 | Excellent |

| Manganese Dioxide | 250 | 85 | Moderate |

| Cobalt Oxide | 280 | 80 | Good |

1.2 Supercapacitors

NVO also shows promise as a material for supercapacitors , where its layered structure contributes to high capacitance and rapid charge/discharge cycles.

- Key Attributes :

- High specific capacitance: up to 400 F/g

- Excellent cycling stability over thousands of cycles

Catalytic Applications

Sodium ammonium vanadate hydrate acts as an effective catalyst in various chemical reactions, particularly in organic synthesis and environmental applications.

2.1 Organic Reactions

NVO has been utilized as a catalyst for the oxidation of alcohols to aldehydes and ketones. The compound facilitates these reactions under mild conditions, leading to high yields.

- Reaction Conditions :

- Temperature: Room temperature to 60°C

- Solvent: Aqueous or organic solvents

Table 2 presents a comparison of yields achieved with NVO versus traditional catalysts:

| Catalyst | Reaction Type | Yield (%) |

|---|---|---|

| Sodium Ammonium Vanadate | Alcohol Oxidation | 95 |

| Chromium Oxide | Alcohol Oxidation | 85 |

| Palladium Catalyst | Alcohol Oxidation | 90 |

Materials Science Applications

3.1 Nanostructured Materials

The unique properties of this compound allow it to be used in the synthesis of nanostructured materials, such as nanobelts and nanoparticles, which have applications in electronics and photonics.

- Nanobelt Structures :

- Exhibits superior electrical conductivity

- Promising for use in thin-film transistors

Case Studies

Case Study 1: Zinc-Ion Battery Development

A recent study demonstrated that sodium ion-stabilized ammonium vanadate significantly improved the performance of zinc-ion batteries. The researchers reported that the optimized cathode material led to a notable increase in energy density and cycle life compared to conventional materials .

Case Study 2: Catalytic Efficiency

In another study, NVO was tested for its catalytic efficiency in the oxidation of various alcohols. Results indicated that NVO outperformed traditional catalysts in terms of yield and reaction time, showcasing its potential for industrial applications .

Analyse Des Réactions Chimiques

Redox Reactions

Vanadium's multiple oxidation states (+3 to +5) enable sodium ammonium vanadate hydrate to participate in electron transfer processes.

Oxidation Behavior

-

Acts as an oxidizer in acidic media due to the VO₂⁺ ion.

-

Example: Reacts with strychnine in Mandelin's reagent (H₂SO₄), causing sequential oxidation of the alkaloid through electrophilic attack and generating vanadous acid (HVO₂) as a reduced product .

Reduction Behavior

-

Reduced by hydrazine (N₂H₄) or sodium borohydride (NaBH₄) to form lower-valent vanadium oxides (e.g., V₂O₃) .

-

Example reduction pathway:

NH NaV O H O+N H →V O +NaNO +NH +H O

Substitution Reactions

The vanadate ion (V₂O₇²⁻) undergoes ligand exchange under controlled conditions:

| Reactant | Conditions | Product Formed | Application |

|---|---|---|---|

| NaCl | Aqueous, 60–80°C | Sodium polyvanadate | Catalyst synthesis |

| NH₄Cl | Hydrothermal, 120°C | Ammonium decavanadate | Electrode material precursor |

Substitution reactions are critical for synthesizing vanadium-based catalysts and battery materials .

Thermal Decomposition

Heating above 200°C initiates structural breakdown:

NH NaV O H OΔNaVO +NH +H O +V O

-

Key phases identified :

Solubility and Reaction Medium Effects

Solubility in water varies with temperature, impacting reaction design:

| Temperature (°C) | Solubility (g/100g H₂O) |

|---|---|

| 25 | 5.2 ± 0.3 |

| 50 | 12.1 ± 0.5 |

| 75 | 18.9 ± 0.7 |

Data derived from binary NaVO₃–H₂O system analogs . Lower solubility in organic solvents (e.g., ethanol) facilitates precipitation during synthesis .

Mechanistic Insights

Propriétés

Formule moléculaire |

H6NNaO7V2 |

|---|---|

Poids moléculaire |

256.92 g/mol |

Nom IUPAC |

azanium;sodium;oxido(dioxo)vanadium;hydrate |

InChI |

InChI=1S/H3N.Na.H2O.6O.2V/h1H3;;1H2;;;;;;;;/q;+1;;;;;;2*-1;;/p+1 |

Clé InChI |

XRWBIXJZTROPRR-UHFFFAOYSA-O |

SMILES canonique |

[NH4+].O.[O-][V](=O)=O.[O-][V](=O)=O.[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.